molecular formula C16H12N4O2S2 B14954333 2-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile

2-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B14954333
M. Wt: 356.4 g/mol
InChI Key: KMLAELNMGSIENX-AEGHDXIJSA-N
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Description

2-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of thiazolidine, oxazole, and carbonitrile functional groups

Preparation Methods

The synthesis of 2-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidine and oxazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

2-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target molecule.

Comparison with Similar Compounds

Similar compounds include other thiazolidine and oxazole derivatives. What sets 2-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. Similar compounds might include:

  • Thiazolidine derivatives
  • Oxazole derivatives
  • Carbonitrile-containing compounds

This compound’s unique structure allows for a wide range of applications and interactions, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C16H12N4O2S2

Molecular Weight

356.4 g/mol

IUPAC Name

(2Z)-2-[(4-hydroxy-3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]-5-(4-methylphenyl)imino-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H12N4O2S2/c1-9-3-5-10(6-4-9)18-14-11(8-17)19-13(22-14)7-12-15(21)20(2)16(23)24-12/h3-7,21H,1-2H3/b13-7-,18-14?

InChI Key

KMLAELNMGSIENX-AEGHDXIJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2C(=N/C(=C/C3=C(N(C(=S)S3)C)O)/O2)C#N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=NC(=CC3=C(N(C(=S)S3)C)O)O2)C#N

Origin of Product

United States

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